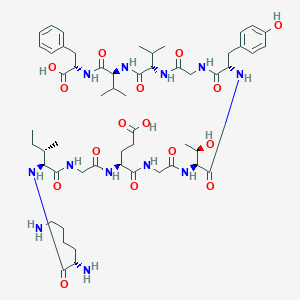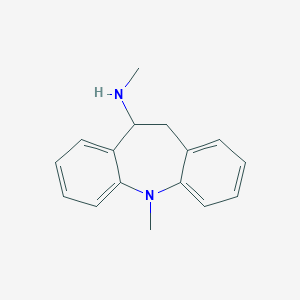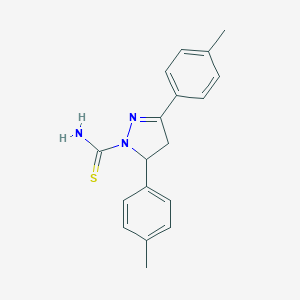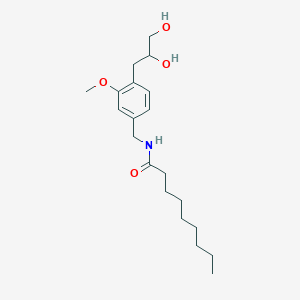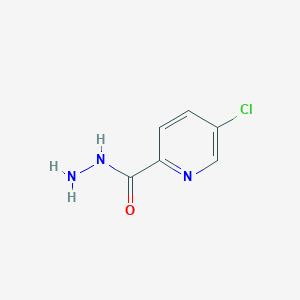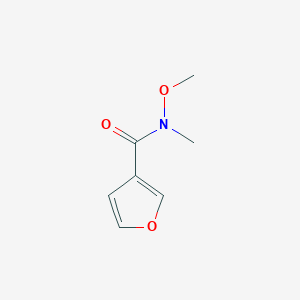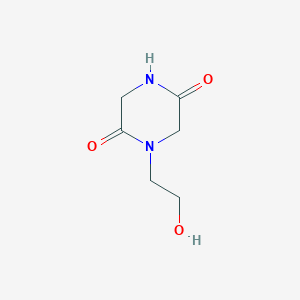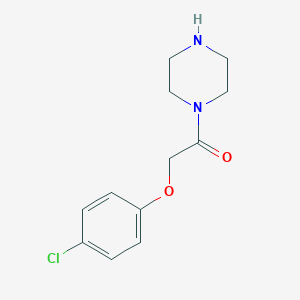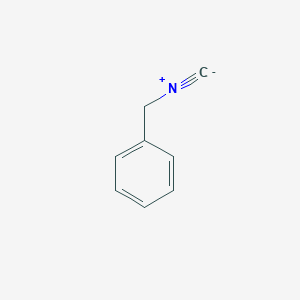
Benzyl isocyanide
Descripción general
Descripción
Benzyl isocyanide is a chemical compound that is a derivative of isocyanide, where the isocyanide group is attached to a benzyl group. It is a versatile reagent used in organic synthesis, particularly in multicomponent reactions, due to its ability to insert into other molecules and form complex structures.
Synthesis Analysis
The synthesis of benzyl isocyanide derivatives can be achieved through various methods. One approach involves the NHC-copper-catalyzed insertion of isocyanide into alcohol to form an N-arylformimidate intermediate, followed by a base-promoted cycloaddition with benzyl isocyanide derivatives . Another method includes the reaction of ortho-lithiophenyl isocyanides with carbonyl compounds, leading to different rearrangements and the formation of various products depending on the reaction conditions .
Molecular Structure Analysis
The molecular structure of benzyl isocyanide derivatives can be complex, as these compounds can undergo various cyclization and rearrangement reactions. For instance, the reaction of isocyanides with aldehydes and ketones can lead to the formation of 4H-3,1-benzoxazines or isobenzofuran-1(3H)-imines, depending on the substitution patterns and reaction conditions . Additionally, the electrochemical process can lead to the functionalization of benzylic C-H bonds with isocyanides, forming structures encountered in biologically relevant compounds .
Chemical Reactions Analysis
Benzyl isocyanide participates in a variety of chemical reactions. It can be used in tandem insertion-cyclization reactions to synthesize 1,4-diaryl-1H-imidazoles , in multicomponent reactions to create densely functionalized furans , and in a formal (5+1) annulation reaction for the stereoselective synthesis of 2H-benzo[b][1,4]oxazin-2-one . These reactions demonstrate the reactivity and utility of benzyl isocyanide in constructing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl isocyanide derivatives are influenced by their molecular structure. For example, the presence of the isocyanide group can lead to interesting NMR spectroscopic features, such as restricted rotation about certain bonds, resulting in distinct spectroscopic patterns . The reactivity of benzyl isocyanide also allows for its use in electrochemical processes, which can proceed under mild conditions without the need for external oxidants .
Aplicaciones Científicas De Investigación
Ethylene-like Activity
Benzyl isocyanide has been found to exhibit ethylene-like activity in various plant assays. In studies involving peas, potatoes, carnations, and carrots, benzyl isocyanide demonstrated an ability to elicit ethylene-like responses. This suggests potential applications in plant physiology and agriscience research (Quinn & Yang, 1989).
Synthesis of 1,4-Diaryl-1H-imidazoles
Research has leveraged benzyl isocyanide for the high-yielding synthesis of 1,4-diaryl-1H-imidazoles, a compound previously challenging to access. This synthesis involves a two-step process using benzyl isocyanide derivatives, opening avenues for new chemical syntheses (Pooi et al., 2014).
Electrochemical Functionalization
Benzyl isocyanide plays a role in the direct carbamoylation or cyanation of benzylic C-H bonds. This process has implications for the synthesis of biologically relevant compounds and pharmaceuticals, demonstrating benzyl isocyanide's potential in medicinal chemistry (Tang et al., 2022).
Trans-effects in Heme Models
Benzyl isocyanide has been studied for its trans-effects on methylimidazole dissociation in heme models, highlighting its potential use in bioinorganic chemistry and the study of heme proteins (Pang et al., 1976).
Luminescence Properties in Cycloplatinated(II) Complexes
In the study of luminescence properties of cycloplatinated(II) compounds, benzyl isocyanide ligands have been shown to significantly influence emission properties. This has implications for the development of new luminescent materials (Shahsavari et al., 2017).
Safety And Hazards
Benzyl isocyanide is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
While the future directions for Benzyl isocyanide are not explicitly mentioned in the retrieved sources, it is clear that this compound has potential for further exploration in the field of organic chemistry. Its unusual reactivity and its use in the synthesis of various complexes suggest that it could be used in the development of new synthetic methods and reactions .
Propiedades
IUPAC Name |
isocyanomethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWNFZUWWRVGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145819 | |
| Record name | Benzyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl isocyanide | |
CAS RN |
10340-91-7 | |
| Record name | Benzyl isocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10340-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL ISOCYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEU57DSL26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



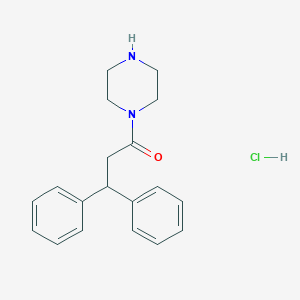
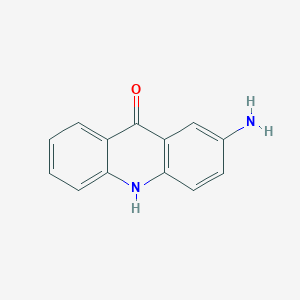


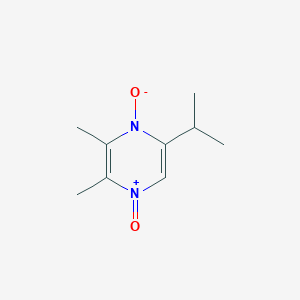
![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)
